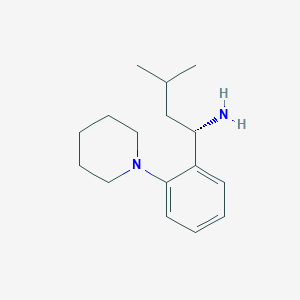

(S)-3-metil-1-(2-(piperidin-1-il)fenil)butano-1-amina

Descripción general

Descripción

“(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine” is a chemical compound with the molecular formula C16H26N2 . It is also known as Repaglinide Impurity C or Repaglinide USP Related Compound A . It is used as a reference standard in the pharmaceutical industry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3/t15-/m0/s1 . This indicates that the compound has a specific three-dimensional structure, which is important for its interactions with other molecules.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 246.4 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Actividad antifibrótica

La porción de pirimidina en este compuesto se ha utilizado en el diseño de estructuras privilegiadas para la química medicinal. Los investigadores han sintetizado nuevos derivados de 2-(piridin-2-il)pirimidina y han evaluado sus actividades biológicas contra células estelares hepáticas de rata inmortalizadas (HSC-T6). Entre estos derivados, los compuestos 6-(5-(p-tolilcarboxamido)pirimidin-2-il)nicotinato de etilo (12m) y 6-(5-((3,4-difluorofenil)carboxamido)pirimidin-2-il)nicotinato de etilo (12q) demostraron potentes efectos antifibróticos, superando la actividad de la pirfenidona y la bipy55′DC. Estos compuestos inhibieron eficazmente la expresión de colágeno y el contenido de hidroxiprolina, lo que sugiere su potencial como nuevos fármacos antifibróticos .

Metodología sintética

Las porciones de piridina y pirimidina del compuesto lo convierten en un candidato interesante para las metodologías sintéticas. Por ejemplo, una síntesis sin catalizador de N-piridin-2-il carbamatos utiliza ureas N-heterocíclicas y alcoholes fácilmente accesibles. Esta técnica respetuosa con el medio ambiente permite la síntesis de alto rendimiento de una amplia gama de compuestos N-piridin-2-il .

Moléculas antidepresivas

Si bien no se han estudiado directamente sus propiedades antidepresivas, las características estructurales del compuesto podrían inspirar futuras investigaciones. El acoplamiento reductivo asimétrico de benzaldehído con derivados de nitrona ha producido productos relacionados con un alto exceso enantiomérico. Estos hallazgos resaltan el potencial para desarrollar moléculas antidepresivas basadas en motivos estructurales similares .

Aplicaciones antimicrobianas

Los derivados de pirimidina, incluido este compuesto, han demostrado actividad antimicrobiana. Los investigadores han informado de su eficacia contra diversos patógenos, lo que los convierte en candidatos prometedores para combatir infecciones .

Potencial antiviral

De manera similar a las propiedades antimicrobianas, los compuestos basados en pirimidina han mostrado efectos antivirales. Aunque faltan estudios directos sobre este compuesto específico, su núcleo de pirimidina sugiere posibles aplicaciones antivirales .

Investigaciones antitumorales

Los derivados de pirimidina se han investigado por sus propiedades antitumorales. Si bien se necesitan más investigaciones, la estructura del compuesto podría explorarse en el contexto de la terapia contra el cáncer .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and are often involved in interactions with various biological targets.

Mode of Action

It’s known that piperidine derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological processes .

Pharmacokinetics

It’s known that piperidine derivatives can have diverse pharmacokinetic properties, influencing their bioavailability .

Result of Action

Piperidine derivatives are known to have a wide range of biological effects, depending on their specific structures and targets .

Propiedades

IUPAC Name |

(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARYLRSDNWJCJV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1=CC=CC=C1N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163796 | |

| Record name | 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147769-93-5 | |

| Record name | (αS)-α-(2-Methylpropyl)-2-(1-piperidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147769-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147769935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Methyl-1-(2-piperidinophenyl)-1-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-(2-PIPERIDINOPHENYL)-1-BUTYLAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF24F0TA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

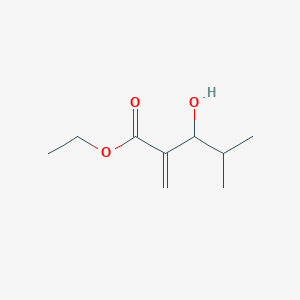

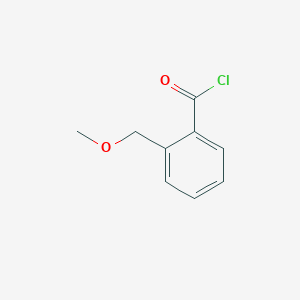

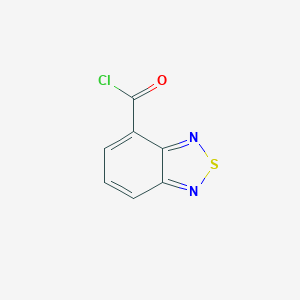

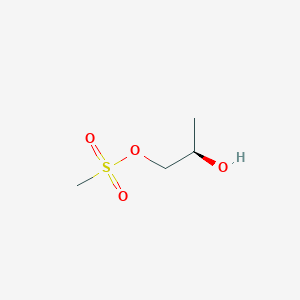

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using enzymatic catalysis in the synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine?

A: Utilizing lipase Novozym435 as a catalyst in the synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine presents several advantages over traditional chemical methods []. These include:

Q2: What are the different synthetic routes explored for producing (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine and 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, the key intermediates of Repaglinide?

A: Researchers have investigated various synthetic approaches to produce both (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine and 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid []. These methods encompass:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)

![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)

![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)